![molecular formula C10H9ClN2O2 B1422144 2-(氯甲基)-1H-苯并[d]咪唑-7-羧酸甲酯 CAS No. 636574-35-1](/img/structure/B1422144.png)
2-(氯甲基)-1H-苯并[d]咪唑-7-羧酸甲酯
描述
Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . A series of derivatives of the potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor diflapolin was designed, synthesized, and characterized. These novel compounds, which contain a benzimidazole subunit were evaluated for their inhibitory activity against sEH and FLAP .
Molecular Structure Analysis
The crystal structure of the title compound, C4H6N2, has been determined using X-ray diffraction at 100 K. The crystal of 2-methylimidazole is in orthorhombic crystal system with space group P 2 1 2 1 2 (Z = 4), lattice parameters: a = 5.9957 (12) Å, b = 8.1574 (16) Å and c = 9.7010 (19) Å, V = 474.47 (16) Å .
Chemical Reactions Analysis
A two-step, one-pot sequence for the synthesis of 3-substituted derivatives 36 from 2-chloropyridines and 2H-azirines (Scheme 12) is reported by Vuillermet et al. The proposed mechanism involves the formation of an electrophilic 1-trifloyl-aziridin-2-yl triflate species by the reaction of 2H-azirines with triflic anhydride .
Physical And Chemical Properties Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
科学研究应用
结构分析和合成:已经研究了相关化合物的晶体和分子结构,以便更好地了解它们的性质。例如,对 1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸甲酯的研究提供了对其结构的见解,该结构是在抗结核药物合成过程中作为副产物获得的 (Richter 等,2023)。
药物开发:药物开发中的研究涉及合成具有潜在药用价值的新型化合物。例如,已经探索了新型苯并咪唑-吡唑啉杂化分子的合成及其作为抗糖尿病剂的评估,证明了类似化合物在药物化学中的相关性 (Ibraheem 等,2020)。
缓蚀:研究已经探索了将苯并咪唑衍生物用作缓蚀剂。例如,研究了它们在盐酸中防止 N80 钢腐蚀的有效性,证明了该化合物在工业应用中的效用 (Yadav 等,2016)。
抗菌和抗肿瘤活性:已经对各种苯并咪唑衍生物的抗菌和抗肿瘤潜力进行了研究。例如,合成和评估 2-(苯基)-3H-苯并[d]咪唑-5-羧酸及其甲酯作为抗乳腺癌剂,突出了这些化合物的药学意义 (Karthikeyan 等,2017)。
超分子化学:超分子化学领域也利用类似的化合物。例如,已经研究了由咪唑二羧酸盐构建的超分子的合成和表征,这可能对材料科学和纳米技术产生影响 (Yang 等,2011)。
作用机制
Target of Action
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a type of imidazole derivative . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile structure .
Biochemical Pathways
Imidazoles are involved in a diverse range of applications, including pharmaceuticals and agrochemicals . They are key components in the synthesis of functional molecules . .
Result of Action
Imidazole derivatives are known to exhibit various pharmacological activities .
安全和危害
未来方向
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
生化分析
Biochemical Properties
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes . Additionally, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate can form complexes with metal ions, which may enhance its biological activity .
Cellular Effects
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of enzymes, leading to competitive inhibition and disruption of enzymatic activity . Additionally, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate can activate or inhibit specific signaling pathways by interacting with receptors and other signaling molecules, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes . For example, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . The distribution of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate may accumulate in the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXBOPGNCMMISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682157 | |
| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
636574-35-1 | |
| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




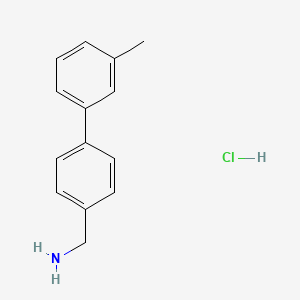





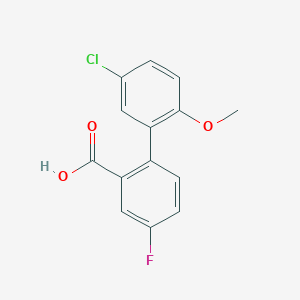
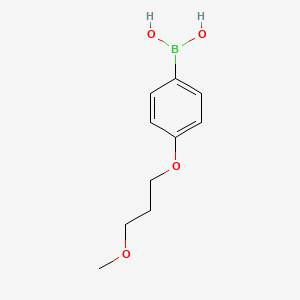
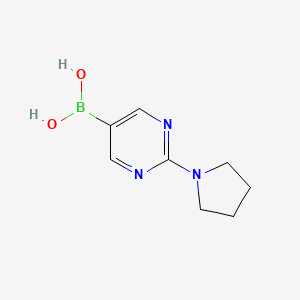
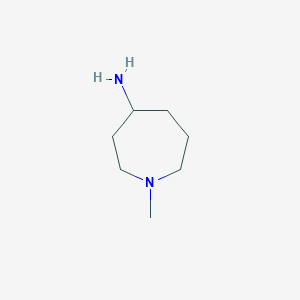
![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)

